molecular formula C16H17F3N4O3 B2789389 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1396766-94-1

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2789389
CAS No.: 1396766-94-1
M. Wt: 370.332
InChI Key: JPWVBQGLTWPDKI-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrimidinone core substituted with 4,5-dimethyl groups and a 6-oxo moiety. The ethyl linker connects the pyrimidinone ring to a urea group, which is further substituted with a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pesticidal or pharmaceutical applications.

Properties

IUPAC Name

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c1-10-11(2)21-9-23(14(10)24)8-7-20-15(25)22-12-3-5-13(6-4-12)26-16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWVBQGLTWPDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves a multi-step process:

  • Synthetic Routes: : The preparation begins with the formation of the pyrimidine derivative The synthesis involves the reaction of appropriate starting materials under controlled conditions

  • Reaction Conditions:

  • Industrial Production Methods: : For large-scale production, these reactions may be optimized to improve yield and efficiency, often involving specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibits several types of reactions:

  • Types of Reactions: : It can undergo oxidation and reduction reactions due to the presence of various functional groups. Substitution reactions are also common, particularly involving the trifluoromethoxy group.

  • Common Reagents and Conditions: : Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often used. Nucleophilic substitution may require bases such as sodium hydroxide.

  • Major Products: : The major products of these reactions vary depending on the conditions but can include modified pyrimidine derivatives and substituted urea compounds.

Scientific Research Applications

The compound has garnered attention in scientific research due to its diverse applications:

  • Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.

  • Biology: : Its structural features make it a candidate for biological activity screening.

  • Medicine: : Researchers are exploring its potential as a pharmaceutical compound, particularly for its possible interactions with specific biological targets.

  • Industry: : Its stability and reactivity profile make it useful in various industrial processes, including material science and agriculture.

Mechanism of Action

The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting their activity.

  • Pathways: : It may interfere with biological pathways such as signal transduction or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Urea-Thiazole Series ()

The compound ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) shares structural similarities with the target molecule:

  • Shared features : Both contain a 3-(trifluoromethoxy)phenyl urea group, which is critical for bioactivity.
  • Key differences: Core structure: The target compound uses a pyrimidinone core, whereas 10h incorporates a thiazole ring and piperazine-acetate ester. Substituents: The target compound’s pyrimidinone is substituted with methyl groups, while 10h’s thiazole is linked to a piperazine-ethyl acetate group.
Parameter Target Compound Compound 10h
Yield Not reported 88.7%
Molecular Weight (ESI-MS) Not reported 564.2 [M+H]+
Bioactivity Hypothesized pesticidal Likely pesticidal (unconfirmed)

The higher yield of 10h (88.7%) suggests that thiazole-piperazine derivatives may have favorable synthetic pathways compared to pyrimidinone-based analogs.

Comparison with Ryanodine Receptor Modulators ()

The target compound’s trifluoromethoxy group and urea backbone align with structural motifs seen in M.28-class ryanodine receptor modulators (e.g., chlorantraniliprole and cyantraniliprole). These insecticides disrupt calcium channels in pests, leading to paralysis and death. Key contrasts include:

  • Core pharmacophore: Ryanodine modulators typically use anthranilic diamides, whereas the target compound’s pyrimidinone-urea scaffold represents a distinct chemotype.
  • Substituent effects : The trifluoromethoxy group in the target compound may enhance binding affinity to insect targets, similar to fluorinated groups in M.28 compounds like tetraniliprole .

Physicochemical and Bioactivity Comparisons

Lipophilicity and Metabolic Stability

  • The trifluoromethoxy group in the target compound improves lipid membrane penetration compared to non-fluorinated analogs (e.g., compound 10g in , which uses a dichlorophenyl group) .

Hypothesized Mechanisms of Action

While direct evidence is lacking, the target compound’s structure suggests possible overlap with:

  • Mitochondrial complex inhibitors (e.g., M.25 class in ), due to electron-withdrawing substituents.
  • Ryanodine receptor modulators, given the urea group’s capacity for hydrogen bonding with receptor sites .

Q & A

Q. Table 1: SAR Trends in Analogous Urea-Pyrimidine Derivatives

Substituent ModificationObserved Activity ChangeReference
Pyrimidinone C4-methyl → ethyl↑ Solubility, ↓ IC₅₀ (HeLa)
Trifluoromethoxy → methoxy↓ Kinase inhibition
Urea → thiourea↑ Metabolic stability

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic interference : Test for off-target effects using CYP450 inhibition assays or metabolite profiling (LC-MS/MS) .
  • Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for batch-to-batch compound variability via HPLC purity checks .

Advanced: What methodologies are used to evaluate environmental fate and ecotoxicology?

Answer:

  • Environmental persistence : Conduct OECD 307 biodegradation tests in soil/water systems .
  • Bioaccumulation potential : Calculate logP (e.g., using ChemAxon) and compare to EPA criteria (logP >3 indicates high risk) .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests .

Advanced: How can target engagement and mechanism of action be rigorously validated?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • CRISPR/Cas9 knockout : Generate target-knockout cell lines to verify on-target effects .

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